Methanesulfonohydrazide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109925. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

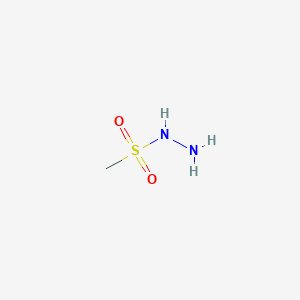

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methanesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N2O2S/c1-6(4,5)3-2/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHZYWVEBNIRLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80296565 | |

| Record name | methanesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10393-86-9 | |

| Record name | 10393-86-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methanesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Chemical Classification

Systematic IUPAC Naming Conventions for Methanesulfonohydrazide and its Derivatives

The systematic name for the compound with the chemical formula CH₆N₂O₂S is This compound , which is the preferred IUPAC name (PIN). matrix-fine-chemicals.comnih.govchemspider.comqmul.ac.uk This name is derived following the IUPAC nomenclature rules, which state that hydrazides of sulfonic acids are named by changing the "-ic acid" suffix of the corresponding acid to "-ohydrazide". qmul.ac.uk Thus, methanesulfonic acid becomes this compound.

Derivatives of this compound are named by indicating the substituents on the nitrogen atoms. The nitrogen atom attached to the sulfonyl group is designated as 'N', and the terminal nitrogen atom is designated as 'N''. qmul.ac.uk If the position of the substituent is unknown or if the substituent is on the hydrazine (B178648) moiety without specifying the nitrogen, the name may be written without the locant.

Examples of systematically named derivatives include:

N'-(3-Chlorophenyl)this compound : Indicates a 3-chlorophenyl group attached to the terminal nitrogen atom of the hydrazine moiety. kit.edu

1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazide : A complex substituent attached to one of the nitrogen atoms. rsc.org

N'-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]this compound : A benzoyl group with two trifluoroethoxy substituents is attached to the terminal nitrogen.

Common synonyms for this compound include mesyl hydrazide and methylsulfonyl hydrazide. cymitquimica.comchemicalbook.com

Classification within Sulfonamide and Hydrazide Compound Families

This compound is classified as a sulfonyl hydrazide . This places it within two major families of chemical compounds: sulfonamides and hydrazides. kit.edumatrix-fine-chemicals.com

Sulfonamides are compounds containing the sulfonamide functional group, which consists of a sulfonyl group connected to a nitrogen atom (R-SO₂-NR'R'').

Hydrazides are compounds containing the hydrazide functional group, which are nitrogen derivatives of carboxylic or other acids, typically with the structure R-E(=O)-NH-NH₂.

This compound (CH₃SO₂NHNH₂) perfectly fits the structural definition of a sulfonamide where one of the nitrogen substituents is a primary amino group (-NH₂). It is a derivative of a sulfonic acid where the hydroxyl group has been replaced by a hydrazide group (-NHNH₂). This dual classification is key to its chemical reactivity, exhibiting properties characteristic of both sulfonamides and hydrazines.

Substituent Effects on this compound Derivatives

The chemical properties and reactivity of this compound derivatives are significantly influenced by the nature of the substituents attached to the core structure. These effects are primarily electronic (electron-donating or electron-withdrawing) and steric.

Research on the synthesis of various sulfonohydrazide derivatives has shown that the electronic nature of substituents on aryl rings can have a strong impact on reaction yields and efficiency. In several palladium-catalyzed coupling reactions and other syntheses, aryl groups bearing electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) often result in higher yields of the desired product compared to those with electron-withdrawing groups (EWGs) such as nitro (-NO₂) or trifluoromethyl (-CF₃). rsc.org For instance, in the synthesis of N-morpholino (hetero)arenesulfonamides, aryl-triazenes with electron-donating groups generally provided better yields. rsc.org

Conversely, the strategic placement of strong electron-withdrawing groups can be used to modify the molecule's properties for specific applications. For example, the incorporation of trifluoroethoxy groups, which are potent EWGs, into sulfonohydrazide structures is a strategy employed in medicinal chemistry to enhance metabolic stability and improve binding affinity to biological targets.

The following table summarizes the general effects of substituents on the properties of this compound derivatives based on research findings.

| Substituent Type on Aryl Ring | General Effect on Reactivity/Synthesis | Example Research Finding |

| Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃) | Often increase reaction yields in certain synthetic protocols. rsc.org | Aryl iodides with EDGs produced better yields in palladium-catalyzed aminosulfonylation. rsc.org |

| Electron-Withdrawing Groups (EWGs) (e.g., -CF₃, -CO₂Me) | May decrease yields in some coupling reactions but can enhance biological properties. rsc.org | Aryl iodides with EWGs showed lower reactivity in some syntheses. rsc.org Trifluoroethoxy groups enhance metabolic stability. |

| Steric Hindrance (e.g., bulky ortho-substituents) | Can impede reactions, leading to lower or no product yield. kit.edu | The use of sterically hindered sulfinate salts like sodium i-propylsulfinate resulted in no product formation in one study. kit.edu |

Synthetic Methodologies for Methanesulfonohydrazide and Its Derivatives

Conventional Synthesis Routes

Traditional methods for synthesizing sulfonyl hydrazides have long been established, primarily relying on the direct reaction of sulfonyl chlorides with hydrazines.

Direct Sulfonylation of Hydrazines with Methanesulfonyl Chloride

The most common and straightforward method for the preparation of methanesulfonohydrazide is the direct nucleophilic substitution reaction between methanesulfonyl chloride and hydrazine (B178648) hydrate. In this reaction, the nucleophilic nitrogen atom of hydrazine attacks the electrophilic sulfur atom of the methanesulfonyl chloride, leading to the formation of a sulfur-nitrogen bond and the elimination of hydrochloric acid.

A representative procedure involves the slow, dropwise addition of a methanesulfonyl chloride solution to a solution containing an excess of hydrazine hydrate, typically in a suitable solvent like ethanol or water. The use of excess hydrazine helps to maximize the yield of the desired monosulfonylated product and minimize the formation of disulfonylated byproducts.

Reaction Conditions and Optimization

The efficiency of the direct sulfonylation method is highly dependent on the careful control of reaction parameters. Optimization of these conditions is crucial for achieving high yields and purity.

Temperature: The reaction is typically conducted at low temperatures, often maintained between 0°C and 12°C during the addition of methanesulfonyl chloride. This helps to control the exothermic nature of the reaction and reduce the decomposition of sensitive intermediates. After the initial addition, the reaction mixture may be stirred at room temperature for several hours to ensure completion.

Solvent: A variety of solvents can be employed, with ethanol, chloroform, pyridine, and water being common choices. Pyridine can be particularly effective as it not only serves as a solvent but also neutralizes the hydrochloric acid byproduct, which can enhance the reactivity.

Stoichiometry and Reagent Addition: An excess of hydrazine hydrate (e.g., 4 equivalents) is often used to favor the formation of the monosubstituted product. Slow, portionwise addition of the methanesulfonyl chloride to the hydrazine solution is critical to prevent localized high concentrations that could lead to side reactions.

pH Control: In aqueous media, a base such as sodium hydroxide may be added slowly and portionwise. This neutralizes the hydrochloric acid formed during the reaction, freeing more hydrazine to react and preventing the protonation of the hydrazine, which would render it non-nucleophilic. Minimizing contact between the unreacted base and methanesulfonyl chloride is important to prevent hydrolysis of the chloride.

Interactive Data Table: Optimization of Direct Sulfonylation

| Parameter | Condition | Rationale |

| Temperature | 0-12°C (addition), then Room Temp | Controls exothermicity, minimizes side reactions |

| Solvent | Ethanol, Water, Pyridine | Pyridine also acts as a base to neutralize HCl |

| Reagents | Methanesulfonyl Chloride, Hydrazine Hydrate | Core components for the sulfonylation reaction |

| Stoichiometry | Excess Hydrazine Hydrate (e.g., 4 eq.) | Minimizes disubstitution, improves yield |

| Base (optional) | Sodium Hydroxide | Neutralizes HCl byproduct in aqueous media |

Yields and Purity Considerations

Under optimized conditions, the direct sulfonylation of hydrazine with methanesulfonyl chloride can be a high-yielding reaction. Several sources report yields of approximately 90% lookchem.com. One procedure specifies that yields can range from 80–90% under optimized conditions.

Purification of the resulting this compound is essential to remove unreacted starting materials, byproducts, and salts. The typical workup procedure involves several steps:

Quenching and Extraction: The reaction may be quenched with brine, followed by extraction of the product into an organic solvent like dichloromethane.

Washing and Drying: The organic layer is washed to remove water-soluble impurities and then dried over an anhydrous salt such as sodium sulfate.

Isolation: The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.

Recrystallization: For higher purity, the final product can be recrystallized from a suitable solvent, such as methyl acetate. This process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, during which crystals of the pure compound form and precipitate out of the solution.

The purity of the final product is typically assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry.

Reactions Involving Azodicarboxylate Derivatives and Sulfonylating Agents

Advanced and Green Synthesis Approaches

In recent years, the development of more environmentally benign and efficient synthetic methods has become a focus of chemical research. For sulfonyl hydrazides, this includes the use of novel reagents that offer milder reaction conditions.

Hypervalent Iodine-Mediated Synthesis of Sulfonyl Hydrazides

An advanced methodology for the synthesis of sulfonyl hydrazides utilizes hypervalent iodine reagents. This approach represents a significant departure from the conventional sulfonyl chloride chemistry and offers a greener alternative.

This method takes advantage of the unique reactivity of hypervalent iodine compounds to mediate the formation of the S-N bond. The synthesis proceeds by reacting a sodium sulfinate salt with a hydrazine derivative in the presence of a hypervalent iodine reagent. The key to this transformation is the "umpolung" or polarity reversal of the sulfinate salt. The hypervalent iodine reagent reverses the nucleophilic nature of the sulfinate, generating a reactive intermediate that can then be trapped by the nucleophilic hydrazine.

This protocol has been shown to be effective for a diverse range of sulfonyl hydrazides, and a gram-scale reaction has been successfully performed, demonstrating the robustness and potential for scalability of the procedure. This method avoids the use of harsh sulfonyl chlorides and provides a valuable alternative for the synthesis of these important compounds under milder conditions.

Sulfur Dioxide Insertion Reactions for Sulfonyl Hydrazide Formation

The direct insertion of sulfur dioxide into organic molecules represents an atom-economical and attractive strategy for the synthesis of sulfonyl-containing compounds. ethernet.edu.et This approach has been successfully applied to the formation of sulfonyl hydrazides, with significant advancements in recent years, particularly through the development of stable sulfur dioxide surrogates and novel reaction conditions. ethernet.edu.et

Gaseous sulfur dioxide can be challenging and hazardous to handle in a laboratory setting. kit.edu To circumvent these issues, stable, solid surrogates have been developed. Among these, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) has proven to be a particularly effective and convenient source of SO2. acs.orgresearchgate.netrsc.org DABSO is a commercially available, bench-stable solid that releases sulfur dioxide under appropriate reaction conditions. researchgate.netrsc.org Its use has facilitated the development of various synthetic methods for sulfonyl hydrazides under both metal-catalyzed and metal-free radical conditions. kit.edu For instance, palladium-catalyzed reactions of aryl iodides, DABSO, and N,N-dialkyl hydrazines have been developed to produce N-aminosulfonamides.

A significant advancement in the use of sulfur dioxide for the synthesis of complex this compound derivatives is the development of a photo-induced, catalyst-free, three-component reaction. This method allows for the direct incorporation of a sulfonyl group into organic molecules under mild conditions, utilizing ultraviolet irradiation.

This photo-induced methodology has been successfully applied to the synthesis of diverse (2-oxoindolin-3-yl)methanesulfonohydrazides. The reaction proceeds by reacting N-(2-iodoaryl)acrylamide, a sulfur dioxide source (such as DABSO), and a hydrazine under UV irradiation. rsc.org This process generates the desired products in moderate to good yields and is notable for proceeding in the absence of any metal or photo-redox catalysts.

Table 1: Examples of Synthesized (2-oxoindolin-3-yl)methanesulfonohydrazides

| Compound | R1 | R2 | Hydrazine | Yield (%) |

|---|---|---|---|---|

| 3a | Me | Me | Morpholine | 75 |

| 3b | Me | Me | Piperidine | 72 |

| 3c | Me | Me | Thiomorpholine | 68 |

| 3d | Me | Me | 4-Methylpiperazine | 70 |

| 3e | Me | Me | N-Methylphenethylamine | 65 |

| 3f | Et | Me | Morpholine | 73 |

Data sourced from a study on the photo-induced reaction of N-(2-iodoaryl)acrylamide, DABSO, and hydrazine.

A plausible mechanism for this photo-induced reaction has been proposed, which involves a radical cascade process. The reaction is initiated by the formation of an aryl radical from the N-(2-iodoaryl)acrylamide under UV irradiation. This is followed by a 5-exo radical cyclization , a kinetically favored process in which the radical attacks the internal double bond to form a five-membered ring. nih.govwikipedia.orgharvard.edu The resulting alkyl radical intermediate then undergoes insertion of sulfur dioxide (released from DABSO) to form a sulfonyl radical. This sulfonyl radical is subsequently trapped by the hydrazine to yield the final (2-oxoindolin-3-yl)this compound product.

Palladium-Catalyzed Hydrazinosulfonylation

Palladium catalysis has emerged as a powerful tool for the formation of C-N and C-S bonds, and its application in the synthesis of sulfonohydrazide derivatives is a significant advancement. A notable example is the palladium-catalyzed three-component coupling of arylboronic acids, sulfur dioxide, and hydrazines. This method provides an efficient route to N-arylsulfonamides, which are structurally related to derivatives of this compound.

The reaction typically proceeds under mild conditions, utilizing a palladium catalyst such as palladium acetate (Pd(OAc)₂) in the presence of a suitable ligand. A key innovation in this area is the use of a stable sulfur dioxide surrogate, such as DABCO·(SO₂)₂, which circumvents the challenges associated with handling gaseous SO₂. The reaction mechanism is believed to involve the initial formation of an arylpalladium species from the arylboronic acid, followed by the insertion of sulfur dioxide to form an arylsulfonylpalladium intermediate. Subsequent reaction with a hydrazine derivative yields the desired N-arylsulfonohydrazide and regenerates the palladium catalyst.

The scope of this reaction is broad, accommodating a variety of substituted arylboronic acids and hydrazine derivatives. The operational simplicity and the use of readily available starting materials make this a valuable method for the synthesis of a diverse library of sulfonohydrazide compounds. frontiersin.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Three-Component Coupling for N-Arylsulfonamide Synthesis

| Arylboronic Acid | Hydrazine | Product | Yield (%) |

| p-Tolylboronic acid | Morpholin-4-amine | 4-(N-(p-tolylsulfonyl)amino)morpholine | 85 |

| Phenylboronic acid | 1-Aminopiperidine | 1-(N-(phenylsulfonyl)amino)piperidine | 78 |

| 4-Methoxyphenylboronic acid | N,N-Dimethylhydrazine | N',N'-dimethyl-N-(4-methoxyphenylsulfonyl)hydrazine | 72 |

Reaction conditions: Arylboronic acid (1.0 mmol), hydrazine (0.5 mmol), DABCO·(SO₂)₂ (1.0 mmol), Pd(OAc)₂ (5 mol%), ligand (10 mol%), base (1.5 equiv.), solvent (2.0 mL), O₂ (balloon).

Metal-Free Conditions for Sulfur Dioxide Insertion

In the pursuit of more sustainable and cost-effective synthetic methods, metal-free approaches for the synthesis of sulfonohydrazides have gained considerable attention. These methods often rely on the generation of sulfonyl radicals from stable precursors and their subsequent reaction with hydrazines. nih.govresearchgate.net The insertion of sulfur dioxide under metal-free conditions provides a direct and atom-economical route to the sulfonyl moiety. ethernet.edu.etnih.gov

A common strategy involves the use of sulfur dioxide surrogates, such as sodium metabisulfite or DABCO·(SO₂)₂, in combination with an oxidizing agent to generate sulfonyl radicals. researchgate.net These radicals can then be trapped by various nucleophiles, including hydrazines, to form the corresponding sulfonohydrazides. The absence of a metal catalyst simplifies the purification process and reduces the risk of metal contamination in the final product. nih.gov

Electrochemical methods also present a promising metal-free alternative for the synthesis of sulfonyl compounds. nih.govnih.gov These techniques can generate the necessary reactive intermediates under mild conditions, often with high selectivity and efficiency.

Synthesis via Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and molecular diversity. semanticscholar.org

Three-Component Reactions Involving Allyloxyanilines, Sulfur Dioxide, and Hydrazines

A specific and innovative MCR for the synthesis of complex this compound derivatives involves the reaction of 2-(allyloxy)anilines, sulfur dioxide, and hydrazines. This reaction proceeds under mild conditions and leads to the formation of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides in good yields.

The proposed mechanism for this transformation involves a radical process initiated by the reaction between the allyloxyaniline and sulfur dioxide. This is followed by an intramolecular 5-exo-cyclization and further insertion of sulfur dioxide. The resulting intermediate then reacts with the hydrazine component to afford the final product. This method is particularly valuable as it allows for the rapid construction of complex heterocyclic structures incorporating the this compound moiety from simple and readily available starting materials.

Table 2: Synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides via a Three-Component Reaction

| 2-(Allyloxy)aniline Derivative | Hydrazine Derivative | Product | Yield (%) |

| 2-(Allyloxy)aniline | Phenylhydrazine | 1-(2,3-Dihydrobenzofuran-3-yl)-2-phenylthis compound | 75 |

| 4-Methyl-2-(allyloxy)aniline | Methylhydrazine | 1-(5-Methyl-2,3-dihydrobenzofuran-3-yl)-2-methylthis compound | 82 |

| 4-Chloro-2-(allyloxy)aniline | Hydrazine hydrate | 1-(5-Chloro-2,3-dihydrobenzofuran-3-yl)this compound | 68 |

Considerations for Scalability and Industrial Applications

The transition of a synthetic methodology from a laboratory scale to an industrial process requires careful consideration of several factors, including cost of starting materials, reaction safety, efficiency, and ease of product isolation and purification. chemscene.comjst.go.jp While the previously discussed methods offer elegant solutions for the synthesis of this compound and its derivatives, their industrial applicability depends on these practical considerations.

For palladium-catalyzed reactions, the cost of the catalyst and ligands can be a significant factor. However, the development of highly active catalysts with low loadings and the potential for catalyst recycling can mitigate this issue. beilstein-journals.orgnih.govnih.gov The use of stable and easy-to-handle sulfur dioxide surrogates is also advantageous for large-scale synthesis. ethernet.edu.et

Metal-free reactions are often more appealing from an industrial perspective due to the reduced cost and toxicity associated with transition metals. nih.gov However, the efficiency and selectivity of these reactions must be high to be economically viable. MCRs, with their inherent efficiency and atom economy, are particularly well-suited for industrial applications, as they can significantly reduce the number of synthetic steps and waste generation. semanticscholar.org

Further process development and optimization are necessary to ensure the scalability of these synthetic methodologies. This includes detailed studies on reaction kinetics, heat transfer, and mixing to ensure safe and reproducible manufacturing on a large scale. chemscene.com

Chemical Reactivity and Reaction Mechanisms of Methanesulfonohydrazide

Fundamental Reaction Types

The chemical behavior of Methanesulfonohydrazide is dictated by the interplay of its electron-withdrawing methanesulfonyl group and the nucleophilic hydrazide moiety. This unique combination allows for a diverse array of chemical transformations.

Oxidation Reactions

The oxidation of sulfonyl hydrazides, including this compound, is a key process that often proceeds through the formation of radical intermediates. While specific studies detailing the oxidation of this compound are not extensively documented in readily available literature, the general mechanism for the oxidation of sulfonyl hydrazides provides a strong model for its reactivity.

Electrochemical methods have been employed to study the oxidation of sulfonyl hydrazides. adichemistry.com These studies suggest that the initial step involves the oxidation of the sulfonyl hydrazide at an anode to form an N-centered radical. This radical species can then undergo further reactions, such as the loss of nitrogen gas to generate a sulfonyl radical. masterorganicchemistry.com This sulfonyl radical (CH₃SO₂•) is a key reactive intermediate that can participate in various subsequent reactions, including addition to carbon-carbon double or triple bonds. masterorganicchemistry.com

The general mechanism for the electrochemical oxidation of a sulfonyl hydrazide can be summarized as follows:

Initial Oxidation: The sulfonyl hydrazide is oxidized at the anode, losing an electron to form a radical cation.

Deprotonation: The radical cation loses a proton to form a neutral N-centered radical.

Formation of Sulfonyl Radical: This N-centered radical can then lose a molecule of nitrogen (N₂) to generate a sulfonyl radical.

This generated sulfonyl radical is a versatile intermediate that can be trapped by various substrates, leading to the formation of new carbon-sulfur bonds. The specific products of the oxidation of this compound would depend on the reaction conditions and the presence of other reagents that can react with the intermediate sulfonyl radical.

Reduction Reactions

The reduction of this compound and its derivatives, particularly sulfonylhydrazones, is a synthetically useful transformation. One of the most notable reduction methods is the Wolff-Kishner reduction and its variations, which are used to convert carbonyl groups into methylene groups. masterorganicchemistry.com

The process typically involves the formation of a sulfonylhydrazone by the condensation of a sulfonyl hydrazide, such as this compound, with an aldehyde or ketone. This sulfonylhydrazone is then treated with a strong base, such as an alkoxide, at high temperatures. The mechanism involves the deprotonation of the hydrazone, followed by the elimination of nitrogen gas to form a carbanion, which is then protonated by the solvent to yield the corresponding alkane. libretexts.org

While the Wolff-Kishner reduction is a powerful tool for the deoxygenation of carbonyls via their sulfonylhydrazone derivatives, direct reduction of the this compound moiety itself is also possible. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing a wide range of functional groups, including amides and related functionalities. adichemistry.commasterorganicchemistry.comlumenlearning.com The reduction of the hydrazide portion of this compound with a powerful hydride source like LiAlH₄ would likely lead to the cleavage of the N-N bond and reduction of the sulfonyl group, although specific literature detailing this direct reduction is scarce. Catalytic hydrogenation, employing metal catalysts such as palladium, platinum, or nickel, is another common method for the reduction of various functional groups. tcichemicals.comclariant.commatthey.com However, the specific conditions and products of the catalytic hydrogenation of this compound are not well-documented.

| Reducing Agent | Substrate | Product | General Conditions |

| Wolff-Kishner (e.g., KOH) | Sulfonylhydrazone (from Aldehyde/Ketone) | Alkane | High temperature, high-boiling solvent (e.g., ethylene glycol) masterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides adichemistry.commasterorganicchemistry.comlumenlearning.com | Alcohols, Amines | Anhydrous ether or THF masterorganicchemistry.com |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | Alkenes, Alkynes, Carbonyls, Nitro groups | Alkanes, Alcohols, Amines | Metal catalyst, Hydrogen gas pressure tcichemicals.comclariant.commatthey.com |

Nucleophilic Substitution Reactions

This compound possesses a nucleophilic terminal amino group (-NH₂) which can participate in nucleophilic substitution reactions. In these reactions, the lone pair of electrons on the nitrogen atom attacks an electrophilic center, leading to the displacement of a leaving group.

A primary example of this compound acting as a nucleophile is in its own synthesis, which typically involves the reaction of methanesulfonyl chloride with hydrazine (B178648) hydrate. auburn.edu In this reaction, the hydrazine acts as the nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride.

Furthermore, the terminal nitrogen of this compound can react with various electrophiles, such as alkyl halides and epoxides. The reaction with an alkyl halide would proceed via a typical Sₙ2 mechanism, where the nucleophilic nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming an N-alkylated this compound. masterorganicchemistry.comalevelchemistry.co.ukmsu.edutowson.edu

The reaction with epoxides, which are three-membered cyclic ethers, is driven by the relief of ring strain. Under basic or neutral conditions, the nucleophilic nitrogen of this compound would attack one of the electrophilic carbons of the epoxide ring, leading to a ring-opening reaction. masterorganicchemistry.comlibretexts.orglibretexts.orgcanterbury.ac.nzacsgcipr.orgyoutube.comnih.gov The attack typically occurs at the less sterically hindered carbon of the epoxide in an Sₙ2-like fashion. masterorganicchemistry.com

Formation of Derivatives and Complexes

A significant aspect of the chemistry of this compound is its ability to form stable derivatives and complexes, most notably through reactions with carbonyl compounds.

Synthesis of Schiff Bases (Sulfonylhydrazones)

This compound readily reacts with aldehydes and ketones to form Schiff bases, which in the case of sulfonyl hydrazides are specifically referred to as sulfonylhydrazones. nih.gov These compounds are characterized by the presence of a C=N double bond and are valuable intermediates in various organic transformations.

The formation of sulfonylhydrazones from this compound and carbonyl compounds is a condensation reaction, which involves the elimination of a molecule of water. nih.govmdpi.comchemcess.comresearchgate.netresearchgate.netgoogle.commdpi.comgoogle.com This reaction can be catalyzed by either acids or bases.

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal nitrogen of this compound. mdpi.comwikipedia.orgrjraap.com The subsequent steps involve proton transfer and dehydration to yield the sulfonylhydrazone.

Base-catalyzed condensation is also effective, particularly for the reaction with ketones. mdpi.comresearchgate.netgoogle.comresearchgate.net The base can facilitate the removal of a proton from the nitrogen, increasing its nucleophilicity, or it can catalyze the dehydration step.

The general reaction is as follows:

CH₃SO₂NHNH₂ + R(R')C=O ⇌ CH₃SO₂NHN=C(R)(R') + H₂O

The reaction is typically reversible, and the equilibrium can be shifted towards the product by removing the water formed during the reaction, for example, by azeotropic distillation. The reactivity of the carbonyl compound plays a significant role, with aldehydes generally being more reactive than ketones. A variety of aromatic and aliphatic aldehydes and ketones can be used to synthesize a diverse library of sulfonylhydrazones. nih.govnih.govmdpi.comchemcess.comresearchgate.netresearchgate.netgoogle.commdpi.comgoogle.comrjraap.comresearchgate.net

| Carbonyl Compound | Catalyst | General Product |

| Aromatic Aldehydes | Acid (e.g., H₂SO₄, HCl) mdpi.comwikipedia.orgrjraap.com | Aromatic Sulfonylhydrazone |

| Aliphatic Aldehydes | Acid or Base | Aliphatic Sulfonylhydrazone |

| Aromatic Ketones | Acid | Aromatic Sulfonylhydrazone |

| Aliphatic Ketones | Acid or Base mdpi.comresearchgate.netgoogle.comresearchgate.net | Aliphatic Sulfonylhydrazone |

Complexation with Metal Ions

This compound and its derivatives, especially Schiff bases, are effective ligands for complexation with a variety of transition metal ions. researchgate.netresearchgate.netchemistryjournal.net The presence of multiple donor atoms (nitrogen and oxygen) allows these molecules to form stable chelate complexes. researchgate.net The coordination of these ligands to a metal center can significantly alter the electronic and structural properties of both the ligand and the metal ion, leading to a wide range of applications in catalysis and materials science. researchgate.netnih.gov

Photochemical methods are instrumental in synthesizing metal carbonyl complexes of this compound-based ligands. researchgate.netresearchgate.net These reactions typically involve the irradiation of a mixture of a metal hexacarbonyl, such as [M(CO)₆] (where M = Cr, Mo, W), and the this compound derivative. researchgate.netresearchgate.net The absorption of light by the metal carbonyl complex facilitates the dissociation of a carbonyl (CO) ligand, creating a vacant coordination site for the incoming this compound ligand. whiterose.ac.uk

For instance, new heteroaromatic methanesulfonylhydrazone derivatives, including thiophene-2-carboxyaldehyde methanesulfonylhydrazone, have been successfully used to synthesize complexes like [M(CO)₅(L)] (M = Cr, Mo, W) through such photochemical reactions. researchgate.net Similarly, N´-(2-Hydroxy-6-Methylbenzylidene)this compound and 5-methyl-2-hydroxyacetophenonemethanesulfonylhydrazone react with [M(CO)₆] (M=Cr, Mo, W) and [Re(CO)₅Br] under photochemical conditions to yield a series of new metal complexes. researchgate.net These light-induced reactions provide a clean and efficient pathway for creating organometallic compounds with tailored properties.

In its complexes with metal carbonyls, this compound derivatives often act as monodentate ligands. researchgate.netresearchgate.net A monodentate ligand binds to the central metal atom through a single donor atom. Spectroscopic evidence from IR, ¹H NMR, and ¹³C–{¹H} NMR studies has shown that in many complexes, coordination occurs specifically through either an imine nitrogen atom or a sulfur atom from a thiophene ring, depending on the ligand's structure. researchgate.netresearchgate.net

For example, in complexes formed from the photochemical reaction of metal carbonyls with N´-(2-Hydroxy-6-Methylbenzylidene)this compound, the ligand behaves as a monodentate species, coordinating via the imine nitrogen donor atom. researchgate.net In other cases involving heteroaromatic methanesulfonylhydrazones with a thiophene ring, spectroscopic data indicate that the ligands are monodentate and coordinate through the thiophene ring's sulfur atom. researchgate.net The specific coordination mode is influenced by factors such as the electronic properties of the metal center and the steric and electronic characteristics of the ligand itself. researchgate.net

Mechanistic Investigations

Computational Chemistry Approaches for Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involving this compound and its derivatives. nih.govresearchgate.net Methods such as Density Functional Theory (DFT) and second-order Møller-Plesset perturbation theory (MP2) are employed to investigate the potential energy surfaces of reactions. nih.govinorgchemres.org These approaches allow for the characterization of stationary points, including reactants, transition states, and products, offering detailed insights into reaction pathways and kinetics. smu.edu

Computational models can complement experimental findings by providing information on transient intermediates and the thermochemistry of reaction steps that are difficult to observe directly. researchgate.net For instance, theoretical calculations have been used to study tautomerism and the stability of hydrogen bonds in Schiff bases, confirming experimental observations. inorgchemres.org In the context of hydrazine derivatives, computational studies have explored reaction mechanisms such as H-abstraction and subsequent oxidation of the resulting N-radical species, which are believed to be key steps in their transformation pathways. nih.govmdpi.com

Radical Pathways in this compound Reactions

There is growing evidence to suggest that many reactions involving this compound and its derivatives proceed through radical pathways. lookchem.comresearchgate.net Sulfonyl hydrazides can serve as precursors to sulfonyl radicals under oxidative conditions. researchgate.net Tentative mechanistic studies on the synthesis of sulfonylhydrazones from sulfonyl chlorides have indicated the likelihood of a radical process. lookchem.com

In one-pot synthesis protocols, the generation of radical species is a key step. lookchem.com For example, the reaction of xanthene with sulfonyl hydrazides, promoted by tert-butyl hydroperoxide (TBHP) and oxygen, proceeds via a radical-radical cross-coupling pathway. researchgate.net Mechanistic investigations suggest that sulfonyl radicals are generated from the sulfonyl hydrazides, which then participate in the coupling reaction. researchgate.net The hydroxyl radical (˙OH) is known to react with related sulfur-containing compounds like methanesulfinic acid to produce the methanesulfonyl radical (CH₃SO₂˙), which can then undergo further reactions, including disproportionation or reaction with dioxygen. researchgate.net These radical-mediated processes are fundamental to understanding the reactivity and synthetic applications of this compound. mdpi.com

Spectroscopic Characterization and Conformational Analysis

Spectroscopic Techniques

Spectroscopy provides empirical data on the molecular structure of Methanesulfonohydrazide. While detailed published spectra for the parent compound are not always available, extensive characterization of its derivatives provides a clear understanding of the spectroscopic properties of the core this compound moiety. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the molecular structure of sulfonohydrazides by identifying the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms. researchgate.net Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃, and chemical shifts (δ) are reported in parts per million (ppm). shu.ac.uk

For the this compound core, the ¹H NMR spectrum characteristically shows three distinct signals: a singlet for the methyl (CH₃) protons, and two broader signals for the amine (NH₂) and imide (NH) protons of the hydrazide group. The ¹³C NMR spectrum is simpler, typically showing a single signal for the methyl carbon. The exact chemical shifts can vary based on solvent and substitution in derivative forms. rsc.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the this compound Moiety

| Nucleus | Functional Group | Typical Chemical Shift (δ) in ppm | Signal Multiplicity |

|---|---|---|---|

| ¹H | CH₃-S | ~2.9 - 3.2 | Singlet |

| ¹H | SO₂-NH- | ~7.7 - 8.8 | Singlet (broad) |

| ¹H | -NH₂ | ~4.4 - 5.5 | Singlet (broad) |

Note: Data are representative and compiled from studies on various sulfonohydrazide derivatives.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key vibrational modes are associated with the N-H bonds of the hydrazide group and the S=O bonds of the sulfonyl group. researchgate.netrsc.org

The IR spectrum provides a vibrational fingerprint, with characteristic stretching and bending frequencies that confirm the presence of the sulfonohydrazide structure.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Hydrazide (NH, NH₂) | 3150 - 3400 | Medium-Strong |

| C-H Stretch | Methyl (CH₃) | 2900 - 3000 | Medium |

| S=O Asymmetric Stretch | Sulfonyl (SO₂) | 1300 - 1350 | Strong |

Note: Frequencies are typical for sulfonohydrazide derivatives and serve to identify the core functional groups. rsc.org

Mass Spectrometry (LC-MS, EI-MS, TOF-MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound (CH₆N₂O₂S) by providing a highly accurate mass measurement. nih.govrsc.org

The molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approx. 110.0145 amu). Common fragmentation patterns for sulfonohydrazides involve the cleavage of the S-N and N-N bonds, leading to characteristic fragment ions that can be used to further confirm the structure. Various ionization techniques, including Electrospray Ionization (ESI) and Electron Ionization (EI), are employed to study this compound and its derivatives. researchgate.net

X-ray Diffraction Studies for Crystal Structure Elucidation

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key degrees of rotational freedom are around the C-S, S-N, and N-N single bonds.

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are often employed to investigate the conformational landscape of sulfonohydrazides. researchgate.netmdpi.com These studies calculate the relative energies of different conformers to predict the most stable arrangements.

The primary conformational questions for this compound concern the torsional (dihedral) angles around the S-N and N-N bonds.

Rotation around the S-N bond: This determines the orientation of the hydrazide group relative to the methylsulfonyl group. Steric hindrance between the methyl group and the terminal -NH₂ group influences the preferred conformer.

Rotation around the N-N bond: This governs the relative positions of the hydrogen atoms on the two nitrogen atoms, leading to potential syn (eclipsed) and anti (staggered) conformations. The anti conformation is generally favored to minimize lone pair-lone pair repulsion between the nitrogen atoms.

Computational Studies and DFT Methods (e.g., B3LYP functional, Gaussian 09)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the geometric and electronic properties of molecules. lookchem.com DFT methods are employed to predict molecular structures, vibrational frequencies, and other spectroscopic parameters. researchgate.net

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional in DFT because it often provides a good balance between accuracy and computational cost for a wide range of organic molecules. nih.govexplorationpub.comgaussian.com This method incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals. gaussian.com For studies on molecules like this compound, the B3LYP functional is typically paired with a basis set, such as 6-31G(d) or 6-311++G(2d,2p), to describe the atomic orbitals. nih.govexplorationpub.com

Software packages like Gaussian 09 are commonly used to perform these calculations. The process generally involves geometry optimization, where the lowest energy conformation of the molecule is determined, followed by frequency calculations to confirm that the structure is a true minimum on the potential energy surface. explorationpub.com

Table 1: Overview of Computational Methods in this compound Analysis

| Method/Tool | Purpose | Typical Application |

|---|---|---|

| Density Functional Theory (DFT) | To calculate the electronic structure of the molecule, providing insights into energy, geometry, and properties. | Geometry optimization, prediction of vibrational frequencies, and calculation of NMR parameters. |

| B3LYP Functional | A specific hybrid functional within DFT that balances accuracy and computational efficiency for organic compounds. nih.govexplorationpub.com | Used to compute the energies of different molecular conformations and to obtain accurate electronic properties. nih.gov |

| Gaussian 09 | A comprehensive software package used to implement a wide range of quantum chemistry methods. | Performing geometry optimizations, frequency analysis, and NMR shielding calculations using DFT and B3LYP. |

Conformational Isomerism with Respect to S-N and N-N Bonds

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound (CH₃SO₂NHNH₂), significant conformational flexibility exists due to rotation around the sulfur-nitrogen (S-N) and nitrogen-nitrogen (N-N) single bonds.

The relative stability of different conformers is determined by factors such as steric hindrance and torsional strain. libretexts.org Computational methods, as described in the previous section, are used to calculate the potential energy of the molecule as a function of the dihedral angles associated with the S-N and N-N bonds. This allows for the identification of the most stable, low-energy conformers. The relationship between a molecule's structure and its potential energy is a key aspect of conformational analysis, with higher potential energy corresponding to lower stability. libretexts.org

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers (e.g., anti, gauche), while the maxima represent transition states between them.

Table 2: Illustrative Potential Energy Profile for Rotation Around the S-N Bond

| Dihedral Angle (H₃C-S-N-N) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | 5.8 | Eclipsed (Transition State) |

| 60° | 0.2 | Gauche (Local Minimum) |

| 120° | 6.0 | Eclipsed (Transition State) |

| 180° | 0.0 | Anti (Global Minimum) |

| 240° | 6.0 | Eclipsed (Transition State) |

Note: The data in this table is illustrative and represents a typical energy profile for bond rotation. Actual values would be determined by specific DFT calculations.

Theoretical Calculations of NMR Parameters (GIAO approach)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. mdpi.com To complement experimental data, theoretical calculations of NMR chemical shifts can be performed. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. nih.gov

The GIAO method, when combined with DFT (often at the B3LYP level), provides theoretical chemical shifts for nuclei such as ¹H and ¹³C. mdpi.com These calculations are typically performed on the optimized geometry of the molecule. mdpi.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (TMS).

A strong correlation between the calculated and experimentally observed chemical shifts helps to confirm the proposed molecular structure and provides confidence in the conformational analysis. This combined experimental and theoretical approach is a powerful strategy for detailed structural characterization. conicet.gov.ar

Table 3: Comparison of Hypothetical Experimental and GIAO-Calculated ¹H NMR Chemical Shifts (ppm)

| Proton | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP) | Deviation (ppm) |

|---|---|---|---|

| CH₃ | 2.95 | 2.91 | -0.04 |

| NH | 4.30 | 4.38 | +0.08 |

Note: The data in this table is for illustrative purposes to demonstrate the comparison between experimental and theoretical values.

Table of Compounds

| Compound Name |

|---|

| This compound |

Theoretical and Computational Studies of Methanesulfonohydrazide

Computational chemistry provides valuable insights into the structural, electronic, and pharmacokinetic properties of molecules, aiding in the understanding of their behavior and potential applications. For Methanesulfonohydrazide and its derivatives, various theoretical methods have been employed to predict their geometry, reactivity, and biological interactions.

Applications in Materials Science and Industrial Contexts

Integration into Advanced Materials (General Overview)

The integration of methanesulfonohydrazide into advanced materials is primarily linked to its role as a key building block or processing aid in the synthesis and modification of polymers. In materials science, the focus is on developing materials with specific, enhanced properties for particular applications, from aerospace to electronics. aprcomposites.com.au this compound contributes to this field by enabling the creation of complex polymer structures and cellular materials. lookchem.com Its function as a reagent in organic synthesis allows for the introduction of the sulfonyl hydrazide group, which can be a crucial step in creating polymers with desired functionalities. lookchem.comcymitquimica.com Furthermore, its application as a blowing agent is fundamental in producing polymer foams, which are lightweight materials with excellent insulation and cushioning properties. lookchem.com

Use in Specialty Chemicals

This compound serves as a valuable reagent in the field of organic synthesis for the production of a variety of specialty chemicals. lookchem.com Specialty chemicals are distinguished by their performance-enhancing functions and are used in a wide array of industries, including pharmaceuticals, agrochemicals, and electronics. arkema.comparchem.com

The primary role of this compound in this context is to introduce the sulfonyl hydrazide functional group (-SO₂NHNH₂) into organic molecules. lookchem.com This functional group is a key component in the synthesis of more complex compounds, enhancing the reactivity and versatility of the target molecules. lookchem.com This process is a critical step in creating active ingredients for pharmaceuticals and agrochemicals. cymitquimica.com

Table 1: Role of this compound in Chemical Synthesis

| Role | Function | Outcome |

|---|---|---|

| Reagent | Introduces the sulfonyl hydrazide functional group. lookchem.com | Synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. lookchem.comcymitquimica.com |

Polymer Production (e.g., as Blowing Agents)

In polymer production, this compound is employed as a chemical blowing agent to create polymer foams. lookchem.com A blowing agent is a substance capable of producing a cellular structure in a material through a foaming process, which is applied while the material is in a liquid state. wikipedia.org This process reduces density and improves thermal and acoustic insulation. wikipedia.orgspecialchem.com

Chemical blowing agents like this compound function by decomposing at elevated temperatures to release a gas, typically nitrogen. wikipedia.orggoogle.com This gas forms bubbles within the polymer matrix. As the polymer hardens, these bubbles are trapped, creating a lightweight, porous, and cellular structure. lookchem.com This process is essential for manufacturing materials with unique properties like improved cushioning and insulation. lookchem.com Hydrazine-based materials are a known class of chemical blowing agents used for thermoplastic and elastomeric foams. wikipedia.org The choice of a specific blowing agent is critical as its decomposition temperature must align with the processing temperature of the polymer to ensure a uniform cell structure. lohtragon.commdpi.com

Table 2: this compound as a Blowing Agent

| Property | Description |

|---|---|

| Function | Decomposes with heat to release gas (e.g., Nitrogen). wikipedia.org |

| Process | Forms gas bubbles within a liquid polymer matrix. lookchem.com |

| Resulting Material | Lightweight, porous polymer foam. lookchem.com |

| Material Benefits | Enhanced thermal insulation, improved cushioning, reduced density. lookchem.comwikipedia.org |

| Applicable Polymers | Thermoplastics, Elastomers. wikipedia.org |

Plastics Industry (e.g., as Stabilizers)

Within the plastics industry, this compound is utilized as a stabilizer to improve the durability and longevity of plastic materials. lookchem.com Plastic stabilizers are additives that protect polymers from degradation caused by environmental factors such as heat, oxygen, and UV light. phoenixplastics.comeupegypt.com This degradation can lead to undesirable changes in the material's properties, including discoloration, brittleness, and loss of mechanical strength. specialchem.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4,4'-oxybis(benzenesulfonyl hydrazide) |

| Nitrogen |

Q & A

Q. What are the standard synthetic routes for methanesulfonohydrazide, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution between methanesulfonyl chloride and hydrazine hydrate. A representative procedure involves:

- Dissolving methanesulfonyl chloride (1.0 eq) in a solvent like chloroform or pyridine at 0°C.

- Slowly adding hydrazine hydrate (4.0 eq) with stirring.

- Maintaining the reaction at room temperature for 4–6 hours.

- Quenching with brine, extracting with dichloromethane, and drying over Na₂SO₄.

- Isolating the product via solvent evaporation (yield: 80–90% under optimized conditions) .

Q. Key variables for optimization :

- Stoichiometry : Excess hydrazine improves yield by minimizing side reactions.

- Solvent : Pyridine enhances reactivity by neutralizing HCl byproducts .

- Temperature : Lower temperatures reduce decomposition of sensitive intermediates.

Q. How is this compound characterized spectroscopically, and what are its critical spectral markers?

Characterization relies on NMR, FTIR, and mass spectrometry:

- ¹H NMR (DMSO-d₆) : A singlet at δ 2.87 ppm (CH₃ group) and broad peaks at δ 4.36 ppm (NH₂) and δ 7.73 ppm (NH) .

- ¹³C NMR : A peak at δ 36.4 ppm for the sulfonyl-attached CH₃ .

- FTIR : NH stretches at 3214 cm⁻¹, SO₂ asymmetric/symmetric stretches at 1317–1420 cm⁻¹ .

- Rf value : 0.16 in 30:70 EtOAc/hexane (TLC) .

Validation : Compare data with published spectra and ensure absence of unreacted starting materials (e.g., methanesulfonyl chloride residues).

Advanced Research Questions

Q. How can this compound derivatives be designed for enzyme inhibition studies?

this compound serves as a scaffold for designing inhibitors by:

- Functionalization : Introducing substituents (e.g., heteroaromatic groups) to enhance binding affinity. Example: (Z)-N'-(1-allyl-2-oxoindolin-3-ylidene) this compound showed competitive inhibition against α-glucosidase (IC₅₀ = 12.3 µM) .

- Mechanistic studies : Use molecular docking to predict interactions with enzyme active sites. For example, sulfonohydrazide derivatives exhibit hydrogen bonding with catalytic residues in carbonic anhydrase .

Q. Experimental validation :

- Kinetic assays : Determine inhibition constants (Ki) via Lineweaver-Burk plots.

- Structural analysis : X-ray crystallography or cryo-EM to confirm binding modes.

Q. What strategies address low yields in this compound-based homocoupling reactions?

Low yields (e.g., 26% in gold-catalyzed homocoupling) often arise from:

- Oxidative instability : this compound decomposes under harsh conditions.

- Catalyst selection : Gold(I) catalysts (e.g., [Au(IPr)Cl]) improve efficiency but require inert atmospheres .

Q. Mitigation strategies :

- Temperature control : Reactions at ≤40°C minimize decomposition.

- Additives : Use N-bromosuccinimide (NBS) as a mild oxidant to stabilize intermediates .

- Solvent optimization : Dichloromethane or THF improves solubility of Au complexes.

Q. How should researchers handle contradictions in reported biological activities of this compound derivatives?

Discrepancies (e.g., varying IC₅₀ values across studies) require:

- Meta-analysis : Pool data from independent studies to identify trends (e.g., PRISMA guidelines for systematic reviews) .

- Confounding factors : Control variables like cell line specificity, assay protocols, and derivative purity.

- Statistical rigor : Apply false discovery rate (FDR) correction to avoid Type I errors in high-throughput screens .

Example : A 2023 meta-analysis of sulfonohydrazide-based antimicrobials revealed potency variations due to differences in bacterial efflux pump expression .

Q. What safety protocols are critical when synthesizing this compound from methanesulfonyl chloride?

- PPE : Chemical-resistant gloves (JIS T 8116), gas masks for organic vapors (JIS T 8152), and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of methanesulfonyl chloride (a lachrymator).

- Waste disposal : Neutralize acidic byproducts with bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.